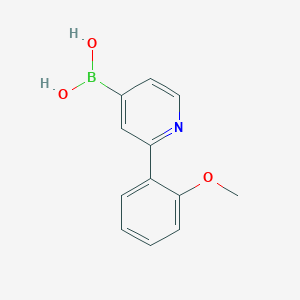
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the hydroboration of alkenes, which involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . This method is advantageous due to its high efficiency and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions . The reaction conditions typically involve mild to moderate temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield the corresponding phenol or ketone, while reduction can produce a boronate ester or borane derivative .
Applications De Recherche Scientifique
(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds and the synthesis of complex organic structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylpyridin-4-yl)boronic Acid: This compound is similar in structure but has a methyl group instead of a methoxyphenyl group.
Pyridine-4-boronic Acid: This compound lacks the methoxyphenyl substitution and is used in similar cross-coupling reactions.
2-Aminopyridine-4-boronic Acid: This compound contains an amino group, which imparts different reactivity and applications.
Uniqueness
The presence of the methoxyphenyl group in (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid imparts unique electronic and steric properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .
Propriétés
Formule moléculaire |
C12H12BNO3 |
|---|---|
Poids moléculaire |
229.04 g/mol |
Nom IUPAC |
[2-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8,15-16H,1H3 |
Clé InChI |
JGRPFEVQGWBXTQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=CC=CC=C2OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


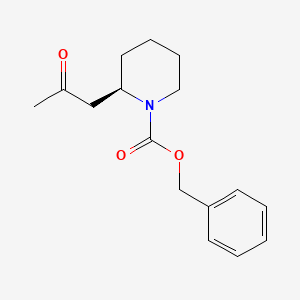
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
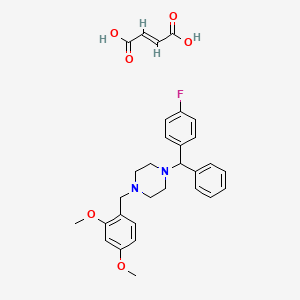
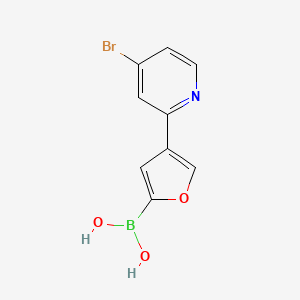
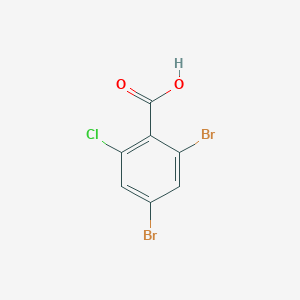
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

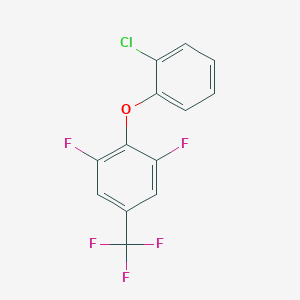

![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)

